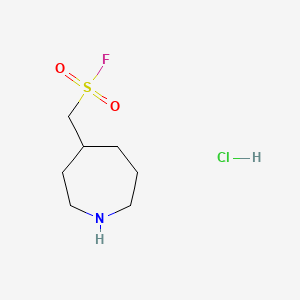![molecular formula C9H9FN4O2S B13566723 3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzotriazole Ring: Starting from an appropriate aromatic precursor, the benzotriazole ring can be synthesized through diazotization and subsequent cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thietane Ring: The thietane ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the benzotriazole and thietane moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
Industrial applications could include its use in the development of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Thietane Derivatives: Compounds featuring the thietane ring.
Fluorinated Amines: Compounds with similar amino and fluoro functionalities.
Uniqueness
The uniqueness of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H9FN4O2S |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C9H9FN4O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4,11H2 |
InChI Key |
MUUCLFFDOYIDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















